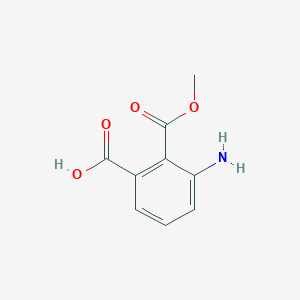

3-Amino-2-(methoxycarbonyl)benzoic acid

Description

Structural Context and Importance of Anthranilate Derivatives in Advanced Organic Chemistry

Anthranilic acid (2-aminobenzoic acid) and its derivatives are cornerstone molecules in the field of organic chemistry, prized for their versatility as synthetic building blocks. nih.gov The presence of both an amino group and a carboxylic acid on the same aromatic ring provides two reactive centers for a wide array of chemical transformations. This dual functionality allows for the construction of complex heterocyclic systems and serves as a key precursor in the synthesis of numerous pharmaceuticals, agrochemicals, and dyes. chemimpex.commdpi.com

The substitution pattern on the anthranilate scaffold can be tailored to create large libraries of compounds, which is essential for structure-activity relationship (SAR) studies in drug discovery. nih.gov For instance, the well-known anti-inflammatory drugs known as fenamates are derivatives of anthranilic acid. nih.gov Furthermore, these derivatives are integral to the synthesis of various bioactive molecules, including those with antimicrobial, antiviral, and anticancer properties. nih.govmdpi.com Their ability to act as precursors to apoptosis inducers and inhibitors of key signaling pathways highlights their importance in medicinal chemistry. nih.gov The diverse pharmacological activities of anthranilate derivatives, such as analgesic, antidiabetic, and immunosuppressive effects, underscore their significance as privileged pharmacophores in the development of new therapeutic agents. nih.govmdpi.com

Historical Perspective on the Discovery and Evolution of Research on Substituted Benzoic Acids

The study of substituted benzoic acids is built upon the foundational discovery of benzoic acid itself. The history of benzoic acid dates back to the 16th century, with early descriptions of its isolation through the dry distillation of gum benzoin (B196080) by figures such as Nostradamus (1556) and Blaise de Vigenère (1596). wikipedia.orgchemeurope.com For a long time, gum benzoin was the sole source of this compound. wikipedia.org A pivotal moment in the understanding of benzoic acid came in 1832 when Justus von Liebig and Friedrich Wöhler determined its composition and explored its relationship with other related compounds like hippuric acid. chemeurope.comua.edu This work was a landmark in the early development of organic chemistry, helping to establish the theory of radicals.

The first industrial synthesis of benzoic acid involved the hydrolysis of benzotrichloride, but this method produced a product with chlorinated impurities. newworldencyclopedia.org The development of cleaner, more efficient synthetic routes, such as the partial oxidation of toluene, allowed for the large-scale production of high-purity benzoic acid, which is now produced synthetically for most applications. chemeurope.com

With a solid understanding of the parent molecule, chemists began to explore the vast possibilities of substituted benzoic acids. The introduction of various functional groups onto the benzene (B151609) ring opened up new avenues of research and application. These derivatives have found use as precursors for pharmaceuticals, food additives, and dyes. mdpi.com The study of how different substituents influence the physical and chemical properties of the benzoic acid scaffold remains an active area of research, with applications in areas like drug design and materials science. nih.govnih.gov For example, halogen-substituted benzoic acids are used as tracers in geothermal applications and are important intermediates in the synthesis of pesticides. mdpi.com

Data Table: Key Milestones in Benzoic Acid Research

| Year | Milestone | Key Figure(s) | Significance |

| 1556 | First description of isolation by dry distillation of gum benzoin. | Nostradamus | Marks the initial discovery of the compound. wikipedia.orgchemeurope.com |

| 1832 | Determination of the composition and structure of benzoic acid. | Justus von Liebig & Friedrich Wöhler | A foundational moment in the development of organic chemistry. chemeurope.comua.edu |

| 1875 | Discovery of the antifungal properties of benzoic acid. | Salkowski | Led to its use as a food preservative. wikipedia.org |

Emerging Research Avenues for 3-Amino-2-(methoxycarbonyl)benzoic acid and Related Molecular Scaffolds

While direct research on this compound is limited, the broader class of substituted benzoic acid and anthranilate scaffolds is at the forefront of several exciting research areas. A significant trend is the use of these scaffolds in the design of targeted therapeutics. For example, researchers have developed 2,5-substituted benzoic acid derivatives as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are overexpressed in many cancers. nih.gov This structure-based design approach allows for the creation of potent and selective inhibitors that could lead to more effective cancer treatments. nih.gov

In medicinal chemistry, anthranilic acid derivatives are being explored for a wide range of therapeutic applications. They are being investigated as inhibitors of protein glycation and oxidative stress, which are implicated in metabolic disorders. nih.gov Furthermore, these scaffolds are being used to develop novel antiviral agents, neuroprotective compounds, and inhibitors of various enzyme pathways. nih.gov The versatility of the anthranilate core allows for the synthesis of large compound libraries, facilitating the discovery of new drug leads. nih.gov

Beyond pharmaceuticals, related compounds serve as crucial intermediates in the development of new materials. For instance, molecules with similar functional groups are used in the synthesis of dyes and pigments. chemimpex.com The ongoing exploration of new synthetic methodologies for preparing substituted benzoic acids also contributes to their expanding applications. The development of novel catalysts and reaction conditions enables the efficient synthesis of a wide variety of derivatives with unique properties, paving the way for new discoveries in both medicine and materials science. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9NO4 |

|---|---|

Molecular Weight |

195.17 g/mol |

IUPAC Name |

3-amino-2-methoxycarbonylbenzoic acid |

InChI |

InChI=1S/C9H9NO4/c1-14-9(13)7-5(8(11)12)3-2-4-6(7)10/h2-4H,10H2,1H3,(H,11,12) |

InChI Key |

OXEFRXZEODMOEO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1N)C(=O)O |

Origin of Product |

United States |

**retrosynthetic Analysis and Advanced Synthetic Methodologies for 3 Amino 2 Methoxycarbonyl Benzoic Acid**

Classical Approaches to the Synthesis of 3-Amino-2-(methoxycarbonyl)benzoic acid

Classical synthetic strategies for molecules of this class typically rely on well-established multistep sequences involving electrophilic aromatic substitution and functional group interconversions.

Conventional Multistep Synthetic Routes and Their Mechanistic Underpinnings

A prevalent and conventional route to aminobenzoic acids involves the nitration of an aromatic precursor followed by the reduction of the nitro group. For the target molecule, a plausible pathway begins with 3-nitrophthalic acid.

Route 1: Reduction followed by Selective Esterification

Reduction of 3-Nitrophthalic Acid: The initial step is the reduction of the nitro group of 3-nitrophthalic acid to an amino group, yielding 3-aminophthalic acid. This transformation is commonly achieved via catalytic hydrogenation. For instance, 3-nitrophthalic acid dissolved in methanol (B129727) can be hydrogenated using a platinum oxide catalyst (PtO₂) under hydrogen pressure (25 psi) to afford 3-aminophthalic acid in high yield. prepchem.com Alternative reducing agents include hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like ferric chloride on carbon (FeCl₃/C). google.com The mechanism of catalytic hydrogenation involves the adsorption of the nitro compound and molecular hydrogen onto the catalyst surface, followed by the stepwise reduction of the nitro group to the amine.

Selective Mono-esterification: The subsequent step requires the selective esterification of the carboxylic acid group at the C-2 position, ortho to the newly formed amino group. This is a significant challenge due to the presence of two carboxylic acid groups. Direct esterification with methanol under acidic conditions (e.g., using thionyl chloride or sulfuric acid) would likely result in a mixture of the desired 2-ester, the 1-ester, and the diester. chemicalbook.com Achieving selectivity might require the use of protecting groups or exploiting the differential reactivity of the two carboxyl groups, which can be sterically and electronically influenced by the ortho-amino group.

Route 2: Selective Esterification followed by Reduction

Selective Mono-esterification of 3-Nitrophthalic Acid: An alternative approach involves first performing a selective mono-esterification on 3-nitrophthalic acid. This could potentially be achieved by forming the anhydride (B1165640) and then opening it with methanol, although this often leads to a mixture of regioisomers. Precise control of reaction conditions would be necessary to favor the formation of the desired 2-methoxycarbonyl isomer.

Reduction of the Nitro Group: The resulting 3-nitro-2-(methoxycarbonyl)benzoic acid would then be subjected to reduction. A solution of the precursor in a solvent like methanol can be hydrogenated over a catalyst such as platinum oxide to yield the final product, this compound. googleapis.com This method is analogous to the synthesis of 3-amino-2-methylbenzoic acid from 2-methyl-3-nitrobenzoic acid. googleapis.com

A summary of a common reduction method is presented below:

| Precursor | Reducing Agent/Catalyst | Solvent | Product | Yield |

|---|---|---|---|---|

| 3-Nitrophthalic acid | PtO₂ / H₂ | Methanol | 3-Aminophthalic acid | ~99% |

| 3-Nitrophthalic acid | Hydrazine Hydrate / FeCl₃/C | Water | 3-Aminophthalic acid | 93% |

| 2-Methyl-3-nitrobenzoic acid | PtO₂ / H₂ | Methanol | 3-Amino-2-methylbenzoic acid | High |

Regioselective Synthesis Strategies and Challenges

The primary challenge in synthesizing this compound lies in achieving the correct 1,2,3-substitution pattern on the benzene (B151609) ring.

Challenge of Nitration: If one were to start from phthalic acid (1,2-benzenedicarboxylic acid), direct nitration presents a significant regiochemical hurdle. The two carboxyl groups are deactivating and meta-directing. However, since all positions are either ortho or meta to a carboxyl group, nitration is difficult and tends to produce a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid. Separating these isomers is a critical and often inefficient step.

Challenge of Mono-esterification: As mentioned previously, selectively esterifying one of two adjacent carboxylic acid groups is inherently difficult. The electronic activation provided by the amino group in 3-aminophthalic acid might slightly differentiate the two carboxyl groups, but achieving high selectivity for the C-2 position over the C-1 position remains a significant synthetic obstacle in classical synthesis.

Alternative Starting Materials: To circumvent the regioselectivity issues of direct substitution, alternative strategies can be employed. One such method involves the oxidative ring-opening of specifically substituted quinoline (B57606) derivatives. For example, substituted quinolin-2,4-diones can be oxidized to yield 3- and/or 5-substituted anthranilic acids, which can provide a regiocontrolled entry to the desired substitution pattern, avoiding isomeric byproducts. google.com Another approach starts from isatin (B1672199) derivatives, which can be oxidized with reagents like hydrogen peroxide and sodium hydroxide (B78521) to produce a variety of substituted anthranilic acids. scielo.brresearchgate.net This method is advantageous as it allows for the synthesis of anthranilic acids with ortho or meta substituents relative to the amino group. scielo.br

Modern and Sustainable Synthetic Strategies for this compound

Contemporary synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methodologies. These include transition-metal catalysis, adherence to green chemistry principles, and the use of biocatalysts.

Catalytic and Transition Metal-Mediated Syntheses

Transition metal catalysis offers powerful tools for forming C-N and C-C bonds with high selectivity, often under milder conditions than classical methods.

C-H Activation/Amination: A modern approach to installing the amino group involves the direct amination of a C-H bond. For instance, iridium-catalyzed C-H amidation of benzoic acids using sulfonyl azides has been developed. ibs.re.krnih.gov The carboxylic acid group acts as a directing group, leading to highly regioselective amination at the ortho position. nih.gov A hypothetical route for the target molecule could involve the C-H amination of 2-(methoxycarbonyl)benzoic acid. This would install the amino group at the C-3 position with high regioselectivity, bypassing the traditional nitration-reduction sequence.

C-H Activation/Carbonylation: Palladium-catalyzed alkoxycarbonylation of aromatic C-H bonds has emerged as a method to introduce ester functionalities. rsc.org A benzamide (B126) can direct the regioselective carbonylation of a C-H bond with alkyl chloroformates. This strategy could be envisioned to construct the substituted benzene core from a simpler precursor.

Catalytic Reductive Amination: While typically used for converting carbonyls to amines, catalytic reductive amination principles can be applied broadly. Cobalt-based composites have been shown to effectively catalyze the amination of aromatic aldehydes. mdpi.com Adapting such catalytic systems could provide alternative pathways for amine installation on aromatic rings.

Green Chemistry Principles and Atom Economy in Preparation Methods

The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous substances.

Catalytic Hydrogenation: The use of catalytic hydrogenation for the reduction of the nitro group is significantly greener than classical methods using stoichiometric reducing agents like iron, zinc, or tin salts, which generate large amounts of metallic waste. google.com

Solvent Choice: Traditional syntheses often employ volatile and toxic organic solvents. Modern approaches focus on using greener solvents like water, ethanol (B145695), or performing reactions under solvent-free conditions. researchgate.netrepec.org For example, the synthesis of 2,3-diarylquinoxaline-6-carboxylic acids from 3,4-diaminobenzoic acid has been successfully demonstrated in high-temperature water, avoiding volatile organic solvents and strong acids. uni-konstanz.de

Atom Economy: Synthetic routes are increasingly evaluated based on their atom economy—the measure of how many atoms from the reactants are incorporated into the final product. C-H activation/functionalization reactions are highly atom-economical as they avoid the need for pre-functionalized substrates (e.g., organohalides), thus reducing the formation of stoichiometric byproducts like halide salts. ibs.re.kr

Alternative Reagents: An environmentally friendly method for producing anthranilic acids involves the oxidation of isatins using a simple mixture of sodium hydroxide and hydrogen peroxide, with water as the solvent. This method is rapid, efficient, and avoids harsh reagents. scielo.brresearchgate.net

Chemoenzymatic and Biocatalytic Approaches to Enhanced Selectivity

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity and under mild, environmentally friendly conditions.

Biosynthetic Pathways: The biosynthesis of aminobenzoic acids in microorganisms and plants offers a sustainable alternative to chemical synthesis. researchgate.netrepec.orgmdpi.com Pathways like the shikimate pathway convert simple carbon sources such as glucose into key aromatic intermediates like chorismate. researchgate.net The enzyme anthranilate synthase, for example, catalyzes the conversion of chorismate to anthranilic acid (2-aminobenzoic acid). core.ac.uk While a direct biosynthetic pathway to this compound has not been reported, metabolic engineering could potentially be used to create novel pathways in microorganisms to produce such specifically substituted aromatic compounds.

Engineered Enzymes: The use of engineered enzymes for specific reactions is a growing field. While no specific enzyme has been documented for the synthesis of the target molecule, the high stereoselectivity and regioselectivity of enzymes make them ideal candidates for overcoming the challenges associated with classical methods, particularly the selective mono-esterification of 3-aminophthalic acid. Future research may lead to the discovery or engineering of enzymes capable of performing this transformation with high precision.

| Methodology | Key Features | Advantages | Challenges/Limitations |

|---|---|---|---|

| Classical (Nitration/Reduction) | Multistep, uses stoichiometric reagents | Well-established, predictable reactivity | Poor regioselectivity, low atom economy, hazardous reagents, waste generation |

| Transition Metal-Catalyzed | C-H activation, cross-coupling | High regioselectivity, high atom economy, milder conditions | Expensive catalysts, catalyst sensitivity, requires specific directing groups |

| Green Chemistry Approaches | Catalytic hydrogenation, green solvents, alternative reagents (e.g., H₂O₂) | Reduced environmental impact, increased safety, less waste | May require optimization of reaction conditions (e.g., temperature, pressure) |

| Biocatalytic/Chemoenzymatic | Use of enzymes or whole-cell systems | Exceptional selectivity, mild conditions, sustainable precursors (e.g., glucose) | Enzyme availability and stability, pathway engineering may be required, often lower concentrations |

Stereoselective Synthesis and Chiral Resolution Considerations for Analogues

The stereoselective synthesis of analogues of this compound, where a chiral center is introduced, is a critical consideration for the development of enantiomerically pure compounds for various research applications. While asymmetric synthesis is a preferred route to obtain single enantiomers, chiral resolution remains a widely practiced and efficient strategy. nih.gov

Methodologies for achieving stereoselectivity in analogues of this compound can be broadly categorized into two approaches: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis:

The direct asymmetric synthesis of chiral analogues of this compound would likely involve the use of chiral catalysts or auxiliaries. For instance, the enantioselective reduction of a prochiral precursor, such as an imine or a ketone, can establish a stereocenter. Copper-catalyzed reductive Mannich-type reactions have been developed for the synthesis of β-amino acids with high diastereo- and enantioselectivity, a strategy that could potentially be adapted for analogues of the target compound. nih.gov

Another approach involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. The Evans aldol (B89426) reaction, for example, is a powerful method for introducing chirality in acyclic systems and is applicable to large-scale synthesis. researchgate.net

Chiral Resolution:

Chiral resolution is a common technique for separating enantiomers from a racemic mixture. wikipedia.org For analogues of this compound, which possess both an amino and a carboxylic acid group, several resolution methods are applicable.

Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid analogue with a chiral resolving agent, such as a chiral acid or base, to form a pair of diastereomeric salts. wikipedia.org These salts exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization. The resolved diastereomeric salts can then be treated to regenerate the pure enantiomers of the amino acid analogue. Common resolving agents for amines include tartaric acid and its derivatives. wikipedia.org

Enzymatic Kinetic Resolution: Enzymes are highly stereoselective catalysts and can be employed to resolve racemic mixtures. For example, α-chymotrypsin can selectively hydrolyze the ester of one enantiomer of an amino acid, allowing for the separation of the unreacted enantiomer. rsc.org This method offers high enantioselectivity under mild reaction conditions.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful analytical and preparative tool for separating enantiomers. yakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, have shown broad applicability in resolving a variety of chiral compounds, including amino acid esters. yakhak.org The choice of CSP and mobile phase is crucial for achieving optimal separation. The interactions between the analyte and the chiral selector, which can include hydrogen bonding, π-π interactions, and dipole-dipole interactions, govern the chiral recognition process. nih.gov Studies on the resolution of α-amino acid ethyl esters have demonstrated that Chiralpak IA and Chiralpak AD-H columns can provide excellent separation. yakhak.org

Table 1: Comparison of Chiral Resolution Techniques for Amino Acid Analogues

| Technique | Principle | Advantages | Disadvantages |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. wikipedia.org | Scalable, well-established technique. | Trial-and-error process to find a suitable resolving agent and crystallization conditions; at least 50% of the material is the undesired enantiomer. wikipedia.org |

| Enzymatic Kinetic Resolution | Stereoselective enzymatic transformation of one enantiomer, allowing for separation from the unreacted enantiomer. rsc.org | High enantioselectivity, mild reaction conditions. | Limited to specific enzyme-substrate combinations; the theoretical yield of the desired enantiomer is 50%. |

| Chiral Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. yakhak.org | Applicable to a wide range of compounds, can be used for both analytical and preparative separations. | Higher cost of chiral columns and solvents, can be less scalable than crystallization methods. |

Process Chemistry Development and Scale-Up Methodologies for Research Applications

The development of robust and scalable synthetic routes is essential for providing sufficient quantities of this compound for research purposes. Process chemistry focuses on optimizing reaction conditions to ensure safety, efficiency, and reproducibility when moving from laboratory-scale to larger-scale production.

A common synthetic route to aminobenzoic acids involves the reduction of the corresponding nitrobenzoic acid. Catalytic hydrogenation is a preferred industrial method for this transformation due to its high efficiency and the generation of water as the only byproduct.

Optimization of Catalytic Hydrogenation:

The reduction of a precursor like 3-nitro-2-(methoxycarbonyl)benzoic acid can be achieved through catalytic hydrogenation. The choice of catalyst, solvent, temperature, and pressure are critical parameters that need to be optimized for a safe and efficient process.

Catalyst Selection: Various catalysts can be employed for nitro group reduction, including palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. almacgroup.comgoogle.com The catalyst loading is a key factor to optimize, as it impacts reaction time and cost. For some hydrogenations, iridium on zirconia has also been investigated. researchgate.net

Solvent System: The choice of solvent is crucial for substrate solubility, catalyst activity, and process safety. Alcohols like methanol and ethanol, or even water, are often used. almacgroup.comgoogle.com The use of environmentally benign solvents is a key consideration in green chemistry.

Reaction Conditions: Temperature and hydrogen pressure are important parameters to control. Higher temperatures and pressures generally lead to faster reaction rates but can also result in side reactions or catalyst deactivation. Optimization studies are necessary to find the ideal balance for maximizing yield and purity. google.com A patented process for the preparation of the closely related 3-amino-2-methyl benzoic acid via liquid phase catalytic hydrogenation reports high yields (over 95%) and purity (over 99%) under optimized conditions. google.com

Continuous Flow Chemistry:

For larger-scale synthesis, continuous flow chemistry offers several advantages over traditional batch processing. These include improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for higher throughput and automation. A continuous-flow packed-bed catalytic reactor has been successfully developed for the hydrogenation of aromatic nitrobenzoic acids in water, demonstrating a greener and more efficient process compared to batch reductions. almacgroup.com This methodology could be directly applicable to the scale-up of this compound synthesis.

Downstream Processing and Purification:

After the reaction is complete, the product must be isolated and purified. A typical workup for the hydrogenation of a nitrobenzoic acid involves filtering off the catalyst, followed by adjusting the pH of the filtrate to precipitate the aminobenzoic acid product. google.com The product can then be collected by filtration and dried. For the synthesis of methyl anthranilate, a continuous production method in a microchannel reactor has been developed, achieving high yield and purity. aidic.it Such innovative approaches in reactor technology can significantly improve the efficiency of the synthesis of related compounds.

Table 2: Key Parameters for Scale-Up of Catalytic Hydrogenation

| Parameter | Considerations for Scale-Up | Example from Literature (for related compounds) |

| Catalyst | Activity, selectivity, reusability, and cost. Filtration of the catalyst at a larger scale. | Raney nickel, 6504K nickel. google.com |

| Solvent | Solubility of starting material and product, safety (flashpoint), environmental impact, and ease of removal. | Water, ethanol, methanol. almacgroup.comgoogle.com |

| Temperature | Heat transfer in larger reactors, potential for thermal runaway, and effect on reaction rate and selectivity. | 80 °C to 125 °C. almacgroup.comgoogle.com |

| Pressure | Safety considerations for high-pressure equipment, and effect on reaction rate. | 2.0 MPa to 1.0 MPa. google.com |

| Work-up | Efficient catalyst removal, product isolation (e.g., pH adjustment for precipitation), and purification methods. | Filtration of catalyst, acidification to pH 5.4 for product precipitation. google.com |

**chemical Reactivity and Transformative Reactions of 3 Amino 2 Methoxycarbonyl Benzoic Acid**

Reactions Involving the Aromatic Amino Group

The aromatic amino group (-NH₂) is a key site for functionalization, enabling the synthesis of a wide array of derivatives through reactions such as acylation, sulfonylation, alkylation, and diazotization.

The nucleophilic nature of the primary amino group in 3-Amino-2-(methoxycarbonyl)benzoic acid allows it to react with various electrophilic reagents to form amides, sulfonamides, and alkylated amines.

Acylation: This reaction involves the treatment of the amino group with acylating agents like acyl chlorides or anhydrides to form N-acyl derivatives. This transformation is fundamental in peptide synthesis and for installing protecting groups. A general method for the acylation of aminobenzoic acids involves reacting a mixed anhydride (B1165640) of an N-acylamino acid with the aminobenzoic acid. google.com This process can be catalyzed by a strong inorganic or organic acid and is typically carried out in an inert organic solvent at low temperatures (around 0°C to 5°C). google.com

Sulfonylation: The amino group can react with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base (like pyridine) to yield sulfonamides. This reaction is crucial for creating compounds with potential biological activities.

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, this method often leads to a mixture of mono- and poly-alkylated products. More controlled alkylation can be achieved through reductive amination or hydrogen-borrowing catalysis, which enables the formation of C-C bonds adjacent to the amino group. nih.gov

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acyl chloride (R-COCl) or Anhydride ((R-CO)₂O) | N-Acyl derivative (Amide) | Base (e.g., pyridine, triethylamine), inert solvent |

| Sulfonylation | Sulfonyl chloride (R-SO₂Cl) | N-Sulfonyl derivative (Sulfonamide) | Base (e.g., pyridine) |

| Alkylation | Alkyl halide (R-X) | N-Alkyl derivative (Secondary/Tertiary Amine) | Base, potential for over-alkylation |

One of the most versatile transformations of aromatic primary amines is diazotization, which converts the amino group into a diazonium salt (-N₂⁺). This diazonium group is an excellent leaving group (as N₂ gas) and can be substituted by a wide variety of nucleophiles, often through metal-catalyzed reactions.

The process begins with treating the aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5°C). questjournals.orgscirp.org The resulting diazonium salt of this compound can then be used in various subsequent reactions.

Sandmeyer Reaction: This reaction is a cornerstone of aromatic chemistry, allowing for the replacement of the diazonium group with halides (Cl⁻, Br⁻) or pseudohalides (CN⁻). wikipedia.orglscollege.ac.in The reaction is catalyzed by the corresponding copper(I) salt (CuCl, CuBr, or CuCN). wikipedia.orglscollege.ac.in The mechanism is believed to proceed via a single-electron transfer from the copper(I) catalyst to the diazonium salt, forming an aryl radical and releasing nitrogen gas. lscollege.ac.inbyjus.com This radical then reacts with the copper(II) species to yield the final aryl halide or nitrile and regenerate the copper(I) catalyst. byjus.com

Gattermann Reaction: The Gattermann reaction is a method to introduce a formyl group (-CHO) onto the aromatic ring by reacting the diazonium salt with hydrogen cyanide (HCN) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.org A safer modification uses zinc cyanide (Zn(CN)₂) with HCl, which generates the necessary HCN in situ. wikipedia.org

| Named Reaction | Reagents | Substituent Introduced | Product Class |

|---|---|---|---|

| Sandmeyer (Chlorination) | CuCl / HCl | -Cl | Aryl Chloride |

| Sandmeyer (Bromination) | CuBr / HBr | -Br | Aryl Bromide |

| Sandmeyer (Cyanation) | CuCN / KCN | -CN | Aryl Nitrile (Benzonitrile) |

| Gattermann | HCN / AlCl₃ or Zn(CN)₂ / HCl | -CHO | Aryl Aldehyde |

The primary amino group can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable hemiaminal intermediate. mdpi.com Subsequent dehydration, often catalyzed by acid, leads to the formation of the C=N double bond of the imine. mdpi.com This reaction is reversible and is fundamental in the synthesis of various heterocyclic compounds and as a method for dynamic covalent chemistry.

Transformations at the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is another key site for derivatization, allowing for the synthesis of esters and amides, or its complete removal through decarboxylation.

Esterification: The carboxylic acid can be converted into an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. youtube.com For example, reacting this compound with an alcohol like ethanol (B145695) and a catalytic amount of a strong acid (e.g., H₂SO₄) under reflux would yield the corresponding ethyl ester. libretexts.orgiajpr.com The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the product. libretexts.org

Amidation: The carboxylic acid can be converted into an amide by reaction with an amine. This transformation typically requires activating the carboxylic acid, as direct reaction with an amine is slow. Activation can be achieved by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, or by using coupling reagents. researchgate.net Alternatively, Lewis acid catalysts like those based on niobium(V) oxide (Nb₂O₅) or zirconium(IV) chloride (ZrCl₄) can promote the direct amidation of carboxylic acids with amines, often by activating the carbonyl group of the carboxylic acid. researchgate.net

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). wikipedia.org The decarboxylation of simple aromatic carboxylic acids is generally difficult and requires high temperatures. nist.gov The stability of the resulting aryl anion intermediate is a key factor. wikipedia.org

The rate of decarboxylation can be significantly influenced by the presence of other substituents on the aromatic ring. Electron-donating groups, such as a hydroxyl (-OH) group positioned ortho or para to the carboxylic acid, can facilitate decarboxylation. nist.gov For this compound, the amino group is electron-donating, but its effect might be modulated by the other substituents.

Modern methods have been developed for the decarboxylation of benzoic acids under milder conditions. For instance, a method involving photoinduced ligand-to-metal charge transfer (LMCT) in copper carboxylates allows for radical decarboxylation at temperatures as low as 35°C. nih.gov This process generates an aryl radical that can be trapped to form various functionalized products. nih.gov Another approach is protodecarboxylation, catalyzed by silver carbonate (Ag₂CO₃) and acetic acid in DMSO, which efficiently replaces the carboxyl group with a hydrogen atom. organic-chemistry.org

Reactivity of the Methoxycarbonyl Group

The methoxycarbonyl (-COOCH₃) group, an ester, is a key site for chemical modification. Its reactivity is centered on the electrophilic nature of the carbonyl carbon, making it susceptible to attack by nucleophiles. The presence of the adjacent carboxylic acid and the meta-positioned amino group electronically influences the reactivity of this ester moiety.

Transesterification Reactions and Alcoholysis

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by either an acid or a base. For this compound, the reaction involves replacing the methyl group with a different alkyl or aryl group from a corresponding alcohol.

The general mechanisms are as follows:

Acid-Catalyzed Transesterification: The reaction is initiated by the protonation of the ester's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The new alcohol then attacks this carbon, leading to a tetrahedral intermediate. After proton transfer, methanol (B129727) is eliminated, and deprotonation of the new ester yields the final product. The inherent carboxylic acid group within the molecule could potentially act as an intramolecular acid catalyst.

Base-Catalyzed Transesterification: A strong base deprotonates the incoming alcohol to form a nucleophilic alkoxide. This alkoxide attacks the ester carbonyl carbon. The resulting tetrahedral intermediate then collapses, eliminating the methoxide (B1231860) ion and forming the new ester.

The yield and rate of transesterification are influenced by factors such as temperature, catalyst concentration, and the molar ratio of the reactants. doaj.org For instance, studies on the transesterification of fatty acid methyl esters show that yields increase with temperature and ester concentration up to an optimal point. doaj.org

Hydrolysis and Saponification Kinetics

Hydrolysis of the methoxycarbonyl group converts the ester back into a carboxylic acid, resulting in 3-aminobenzene-1,2-dicarboxylic acid. This can occur under acidic or basic conditions (saponification).

Acid-Catalyzed Hydrolysis: This process is the reverse of Fischer esterification. The reaction is initiated by protonation of the carbonyl oxygen, followed by nucleophilic attack by water. It is an equilibrium process, and high yields require the use of a large excess of water.

Saponification (Base-Catalyzed Hydrolysis): This is an irreversible reaction involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. oieau.fr The reaction produces a carboxylate salt, which is deprotonated under the basic conditions, driving the reaction to completion. Subsequent acidification is required to obtain the free carboxylic acid. High-temperature water can significantly promote the hydrolysis of methyl benzoates, and the reaction is highly effective in basic media due to the formation of the stable carboxylate ion.

The kinetics of this reaction are significantly influenced by the substituents on the benzene (B151609) ring. Studies on various substituted methyl benzoates show that the hydrolysis rates can be correlated with the electronic properties of the substituents using the Hammett linear free-energy relationship. oieau.fr Furthermore, the ortho-amino group in 2-aminobenzoate (B8764639) esters has been shown to act as an intramolecular general base catalyst, dramatically accelerating the rate of hydrolysis by 50- to 100-fold compared to its para-substituted analogue. nih.gov While the target compound has a meta-amino group, the principle of intramolecular participation from nearby functional groups remains a critical consideration in its reactivity.

Nucleophilic Additions and Reductions of the Ester

The carbonyl carbon of the methoxycarbonyl group is a target for various nucleophiles, most notably hydride reagents used in reduction reactions. The reduction of this compound is complex due to the presence of two reducible carbonyl groups: the ester and the carboxylic acid. The choice of reducing agent is critical for determining the reaction's outcome.

Powerful, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ester and the carboxylic acid to their corresponding primary alcohols. masterorganicchemistry.comtestbook.comharvard.edu The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. chemistrysteps.com For the ester, this results in the formation of an aldehyde intermediate which is immediately further reduced to the primary alcohol. masterorganicchemistry.comchemistrysteps.com

Selective reduction of one functional group in the presence of the other is a significant synthetic challenge that can be overcome with specific reagents.

Selective Reduction of the Carboxylic Acid: Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) , are known to selectively reduce carboxylic acids in the presence of esters. harvard.edureddit.com This would yield methyl 3-amino-2-(hydroxymethyl)benzoate.

Selective Reduction of the Ester: Conversely, lithium borohydride (B1222165) (LiBH₄) is a milder reducing agent capable of selectively reducing esters to alcohols in the presence of carboxylic acids. harvard.eduacs.org This reaction would produce 3-amino-2-carboxybenzyl alcohol.

| Reducing Agent | Functional Group Targeted | Expected Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Ester and Carboxylic Acid (Non-selective) | (3-Amino-2-(hydroxymethyl)phenyl)methanol |

| Borane (BH₃·THF) | Carboxylic Acid (Selective) | Methyl 3-amino-2-(hydroxymethyl)benzoate |

| Lithium Borohydride (LiBH₄) | Ester (Selective) | 2-(Hydroxymethyl)-3-aminobenzoic acid |

Cyclization and Heterocycle Formation Utilizing this compound

The arrangement of the amino, carboxyl, and methoxycarbonyl groups on the aromatic ring makes this compound a valuable precursor for the synthesis of fused heterocyclic and polycyclic systems. These reactions often involve the amino group acting as a nucleophile, attacking one of the electrophilic carbonyl centers in either an intramolecular fashion or in a condensation reaction with an external reagent.

Intramolecular Cyclization Pathways to Fused Systems

Intramolecular cyclization occurs when the molecule reacts with itself, often facilitated by a reagent that activates one of the functional groups or bridges them. The proximity of the three functional groups allows for the formation of various fused heterocyclic rings. For example, derivatives of this compound can be key intermediates in the synthesis of pharmacologically important scaffolds.

A plausible pathway involves the initial reaction of the amino group or the carboxylic acid with a bifunctional reagent, followed by cyclization. For instance, reaction with phosgene (B1210022) or a phosgene equivalent could lead to an isocyanate from the amino group, which could then be attacked by the neighboring carboxylate to form a fused heterocyclic dione (B5365651) system. Similarly, syntheses of quinazolinones often start from 2-aminobenzamides, which are condensed with various electrophiles. organic-chemistry.org By analogy, if the carboxylic acid of the title compound is first converted to an amide, subsequent intramolecular condensation with the ester group could lead to a quinazolinedione ring system.

Annulation Reactions and Construction of Polycyclic Architectures

Annulation refers to a reaction that constructs a new ring onto an existing molecular scaffold. This compound is well-suited to serve as a building block in annulation reactions to create complex polycyclic molecules like benzodiazepines and quinazolines.

Benzodiazepine (B76468) Synthesis: The synthesis of the benzodiazepine core often involves the condensation of an ortho-phenylenediamine with a 1,3-dicarbonyl compound or its equivalent. nih.gov While the title compound is not a diamine, it possesses an amino group and two carbonyl functionalities that can be adapted for such syntheses. For example, reaction with an α-amino ketone could lead to an intermediate that undergoes annulation to form a benzodiazepine derivative, a class of compounds with significant central nervous system activity. nih.govwum.edu.pl

Quinazoline Synthesis: Quinazolines are another important class of heterocycles that can be synthesized from anthranilic acid derivatives. nih.gov The Niementowski synthesis, for example, involves the condensation of anthranilic acid with a formamide. nih.gov Other methods utilize 2-aminobenzonitriles or 2-aminobenzaldehydes as precursors. organic-chemistry.orgmdpi.com this compound can be envisioned as a versatile starting material for related annulation strategies, where its functional groups react sequentially with an appropriate reagent to build the second heterocyclic ring onto the benzene core.

The strategic use of this compound in annulation reactions provides a powerful route to novel polycyclic architectures with potential applications in medicinal chemistry and materials science.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The reactivity of the benzene ring in "this compound" towards aromatic substitution is governed by the cumulative electronic and steric effects of its three substituents: a carboxylic acid group (-COOH) at position C1, a methoxycarbonyl group (-COOCH3) at C2, and an amino group (-NH2) at C3.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. nih.gov The outcome of such reactions is dictated by the directing effects of the existing substituents. pressbooks.pub In this molecule, these effects are conflicting.

Amino Group (-NH2): The amino group is a powerful activating group and a strong ortho, para-director. pressbooks.publibretexts.org This is due to its ability to donate its lone pair of electrons into the benzene ring through resonance, thereby increasing the electron density of the ring and stabilizing the positively charged intermediate (the sigma complex or arenium ion) formed during the reaction. libretexts.orglibretexts.org

Carboxylic Acid (-COOH) and Methoxycarbonyl (-COOCH3) Groups: Both the carboxylic acid and the methoxycarbonyl (ester) groups are deactivating groups and meta-directors. libretexts.orgmasterorganicchemistry.com They are electron-withdrawing groups, pulling electron density from the ring and destabilizing the sigma complex intermediate. masterorganicchemistry.comrsc.org

The directing effects of the substituents on the benzene ring are summarized in the table below.

| Substituent | Position | Type | Activating/Deactivating | Directing Effect |

| -COOH | C1 | Electron-Withdrawing | Deactivating | meta |

| -COOCH3 | C2 | Electron-Withdrawing | Deactivating | meta |

| -NH2 | C3 | Electron-Donating | Activating | ortho, para |

In cases of competing directing effects, the most powerful activating group typically controls the position of substitution. Therefore, the amino group's ortho, para-directing influence is expected to dominate the reactivity of the molecule.

The positions ortho to the amino group are C2 and C4. The position para is C6.

Position C2: This position is already substituted with the methoxycarbonyl group and is sterically hindered. Electrophilic attack at this site is highly unlikely.

Position C4: This position is ortho to the amino group and meta to the carboxylic acid group. The activating effect of the amino group directs substitution here.

Position C6: This position is para to the amino group and ortho to the carboxylic acid group. The strong activating effect of the amino group also directs substitution to this site.

Therefore, electrophilic aromatic substitution on this compound is predicted to yield a mixture of products substituted at the C4 and C6 positions. The strong activation by the amino group makes the ring more susceptible to electrophilic attack than unsubstituted benzene, despite the presence of two deactivating groups.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (SNAr) is less common than EAS and typically requires specific conditions. pressbooks.pub The reaction proceeds readily only if the aromatic ring is electron-deficient and contains a good leaving group (such as a halide). chemistrytalk.org The presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex. chemistrytalk.org

The structure of this compound does not meet these criteria. It lacks a suitable leaving group and its electron-withdrawing groups (-COOH, -COOCH3) are not as powerful as nitro groups in activating the ring for nucleophilic attack. Furthermore, the presence of the electron-donating amino group makes the ring electron-rich, which disfavors attack by nucleophiles. Consequently, this compound is not expected to undergo nucleophilic aromatic substitution under standard SNAr conditions.

An alternative pathway for NAS is the benzyne (B1209423) mechanism, which involves elimination-addition and requires extremely strong bases like sodium amide (NaNH2). masterorganicchemistry.com However, this mechanism also typically requires a leaving group on the ring and is not a probable reaction for this specific molecule under normal laboratory conditions.

Detailed Mechanistic Investigations of Key Transformations

While specific experimental mechanistic studies for key transformations of this compound are not extensively documented in scientific literature, the mechanism for the most probable reaction, electrophilic aromatic substitution, can be detailed based on established principles.

The general mechanism for EAS proceeds in two steps:

Attack by the aromatic π-electron system on the electrophile (E+) to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. This is the slow, rate-determining step. ma.edu

Deprotonation of the sigma complex by a weak base to restore the aromaticity of the ring. This step is fast. ma.edu

As predicted in the previous section, substitution is most likely to occur at the C4 and C6 positions, directed by the powerful activating amino group.

Mechanism for Substitution at the C4 Position (ortho to -NH2):

The π electrons of the benzene ring attack the electrophile (E+). The attack at C4 forms a sigma complex where the positive charge is delocalized across the ring.

The resonance structures for this intermediate show that one contributor places the positive charge on C3, the carbon atom directly bonded to the electron-donating amino group. This structure is particularly stable because the nitrogen's lone pair can delocalize into the ring to satisfy the carbocation's charge, giving all atoms an octet. This significant stabilization lowers the activation energy for substitution at this position.

A base (B:) in the reaction mixture removes the proton from C4, restoring the aromatic system and yielding the final product.

Mechanism for Substitution at the C6 Position (para to -NH2):

Similarly, the attack of the π system at the C6 position results in the formation of a different sigma complex.

Resonance delocalization of the positive charge in this intermediate also leads to a particularly stable contributor where the positive charge is on C3, adjacent to the amino group. This allows for direct resonance stabilization from the nitrogen lone pair, analogous to the C4 substitution pathway.

Finally, a base removes the proton from C6 to give the aromatic product.

The stability imparted by the amino group to the sigma complex intermediates for both ortho (C4) and para (C6) attack is the fundamental reason why it is a strong activating and directing group, overriding the deactivating influence of the carboxylic acid and methoxycarbonyl groups.

**derivatives, Analogues, and Structural Modifications Based on the 3 Amino 2 Methoxycarbonyl Benzoic Acid Scaffold**

Synthesis and Exploration of Esters, Amides, and Peptidic Conjugates of 3-Amino-2-(methoxycarbonyl)benzoic acid

The carboxylic acid and amino moieties of this compound are primary sites for derivatization to form esters, amides, and peptide conjugates.

Esters: The carboxylic acid group can be readily esterified. Standard methods include the Fischer esterification with an alcohol under acidic conditions or conversion to a more reactive intermediate. For instance, the compound can be reacted with thionyl chloride to form an acyl chloride, which then readily reacts with an alcohol to yield the desired ester. libretexts.orglibretexts.org Another convenient method involves the use of trimethylchlorosilane in methanol (B129727) at room temperature, which has proven effective for the esterification of various amino acids. nih.gov The methyl ester of the related compound 3-amino-2-methoxybenzoic acid serves as a key intermediate in the synthesis of various bioactive molecules. chemimpex.com

Amides: Amide synthesis is a common modification, often achieved by reacting the carboxylic acid with a primary or secondary amine. libretexts.org This transformation typically requires a coupling agent to activate the carboxylic acid. libretexts.orgrsc.org Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or an acid anhydride (B1165640), which then reacts with an amine to form the amide bond. libretexts.org Direct amidation can also be achieved using reagents like B(OCH₂CF₃)₃, which facilitates the reaction between carboxylic acids and a broad range of amines. nih.gov

Peptidic Conjugates: The bifunctional nature of this compound makes it an attractive building block for peptide synthesis. Either the amino group or the carboxylic acid can be coupled with amino acids or peptide fragments using standard solution-phase or solid-phase peptide synthesis protocols. This allows for the incorporation of this unique amino acid scaffold into peptide chains, potentially imparting specific conformational constraints or functionalities. The attachment of polymers like polyethylene (B3416737) glycol (PEG) to such peptide conjugates is a strategy used to improve water solubility and circulation time. reading.ac.uk

| Derivative Type | General Method | Reagents | Key Features |

|---|---|---|---|

| Esters | Acid Chloride Formation followed by Alcoholysis | 1. Thionyl chloride (SOCl₂) or Oxalyl chloride 2. Alcohol (R'-OH) | High reactivity of the intermediate acid chloride. libretexts.org |

| Esters | Direct Esterification | Methanol, Trimethylchlorosilane (TMSCl) | Mild, room temperature conditions. nih.gov |

| Amides | Direct Amidation | Amine (R'-NH₂), B(OCH₂CF₃)₃ | Effective for a variety of acids and amines with low racemization. nih.gov |

| Amides | Via Acid Chloride | 1. SOCl₂ 2. Amine (R'-NH₂) and a base (e.g., pyridine) | Generally applicable and efficient method. libretexts.org |

| Peptidic Conjugates | Peptide Coupling | Amino acid/peptide, Coupling agents (e.g., EDAC, DCC) | Allows incorporation into peptide backbones. scielo.org.mx |

Modifications of the Amino Group: Substituted Amines and Nitrogen Heterocycles

The primary amino group is a key site for structural diversification, allowing for the synthesis of various substituted amines and the construction of nitrogen-containing heterocyclic systems.

Substituted Amines: The amino group can undergo N-alkylation or N-acylation reactions. Reductive alkylation is a method that converts primary amines into secondary or tertiary amines while maintaining their charge. nih.gov Acylation with acid chlorides or anhydrides yields N-acyl derivatives, which are amides. These modifications can significantly alter the electronic and steric properties of the molecule.

Nitrogen Heterocycles: The amino group, in combination with the adjacent ester and the aromatic ring, serves as a precursor for the synthesis of fused nitrogen heterocycles. mdpi.com For example, derivatives of aminobenzoic acid can be used to synthesize quinazolines. google.com The reaction of aminoazoles with various electrophiles is a known pathway to nitrogen-containing heterocycles. frontiersin.org The synthesis of heterocyclic compounds from amino acids often involves converting the amino acid into more reactive intermediates like acid chlorides or hydrazides, which then undergo cyclization reactions. rdd.edu.iq These reactions can lead to a diverse range of heterocyclic scaffolds, including pyridines, pyrimidines, and indoles. mdpi.com

Carboxylic Acid Derivatives: Anhydrides, Acid Halides, and Salts

The carboxylic acid functional group can be converted into several reactive derivatives, including acid halides, anhydrides, and salts, which are valuable intermediates in organic synthesis. libretexts.orglibretexts.org

Acid Halides: The most common acid halides are acid chlorides, which are typically prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.orgyoutube.com Acid bromides can be synthesized using phosphorus tribromide (PBr₃). libretexts.org These acyl halides are highly reactive and can be readily converted into other carboxylic acid derivatives such as esters, amides, and anhydrides. libretexts.org

Anhydrides: Symmetrical anhydrides can be formed through the dehydration of two molecules of the carboxylic acid, often facilitated by a strong dehydrating agent. researchgate.net A common laboratory method involves the reaction of an acyl chloride with the carboxylate salt of the carboxylic acid. libretexts.orgscispace.com Mixed anhydrides can also be prepared, which are useful in peptide synthesis. thieme-connect.degoogle.com

Salts: As an amphoteric molecule, this compound can form salts at either the acidic or basic center. Reaction with a base, such as sodium hydroxide (B78521), will deprotonate the carboxylic acid to form a carboxylate salt. Conversely, reaction with an acid will protonate the amino group to form an ammonium (B1175870) salt. The formation of a potassium salt of a similar aminobenzoic acid derivative has been documented during synthesis. google.com

| Derivative | Synthetic Method | Typical Reagents |

|---|---|---|

| Acid Chloride | Reaction with a chlorinating agent | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) libretexts.orglibretexts.org |

| Acid Bromide | Reaction with a brominating agent | Phosphorus tribromide (PBr₃) libretexts.org |

| Symmetrical Anhydride | Acyl chloride with carboxylate | Corresponding acyl chloride and sodium carboxylate scispace.com |

| Symmetrical Anhydride | Dehydration Coupling | Acetic anhydride, Dicyclohexylcarbodiimide (DCC) researchgate.netorgsyn.org |

| Carboxylate Salt | Reaction with a base | Sodium hydroxide (NaOH), Potassium hydroxide (KOH) google.com |

| Ammonium Salt | Reaction with an acid | Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄) |

Aromatic Ring Substitutions and the Generation of Fused Ring Systems

The benzene (B151609) ring of the scaffold can be further functionalized through electrophilic aromatic substitution, or it can serve as a foundation for the construction of fused ring systems.

Aromatic Ring Substitutions: The directing effects of the existing substituents govern the position of new groups on the aromatic ring. The amino group is a powerful activating, ortho-para director, while the methoxycarbonyl group is a deactivating, meta director. The interplay of these effects will determine the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts acylation.

Fused Ring Systems: The functional groups on the this compound scaffold can participate in cyclization reactions to form fused bicyclic or polycyclic systems. For example, intramolecular reactions involving the amino group and the aromatic ring can lead to the formation of fused nitrogen heterocycles. nih.gov The synthesis of thieno[2,3-b]pyridines from related precursors demonstrates a strategy for building fused systems. mdpi.com Furthermore, inverse electron-demand Diels-Alder reactions can be employed to generate fused-ring systems from appropriate ortho-quinone methide intermediates. rsc.org

Stereochemical Variants and Chiral Derivatives for Advanced Applications

While this compound itself is achiral, chirality can be introduced through derivatization, leading to stereochemical variants with potential applications in asymmetric synthesis and pharmacology.

Chirality can be incorporated by reacting the molecule with a chiral auxiliary. For example:

Chiral Amides and Esters: Forming an amide with a chiral amine or a chiral amino acid, or an ester with a chiral alcohol, will result in a diastereomeric mixture that can potentially be separated.

Asymmetric Modifications: Asymmetric synthesis methodologies can be applied to reactions involving the scaffold. For instance, asymmetric modifications of the amino group or reactions at the aromatic ring could be guided by a chiral catalyst. Research has shown that it is possible to perform reactions on amino acids that retain the memory of the starting material's mirror image structure in the final product. bristol.ac.uk

Oligomeric and Polymeric Structures Incorporating this compound Units

The presence of both an amino group and a carboxylic acid (after hydrolysis of the methyl ester) makes this molecule a suitable monomer for the synthesis of oligomers and polymers.

Polyamides: After hydrolysis of the ester to a dicarboxylic acid monomer, polycondensation with a diamine could yield a polyamide. Alternatively, the molecule itself could undergo self-polycondensation to form a polyamide chain with repeating units. This approach is analogous to the polymerization of amino acids to form polypeptides. The synthesis of poly-amino acids can be achieved through the polymerization of amino acid N-carboxyanhydrides. thieme-connect.de

Polyesters: If the amino group were converted to a hydroxyl group (e.g., via diazotization followed by hydrolysis), the resulting hydroxy-carboxylic acid monomer could be polymerized to form a polyester.

The incorporation of this rigid, substituted aromatic unit into a polymer backbone could impart unique thermal, mechanical, and optical properties to the resulting material.

**advanced Applications in Organic Synthesis and Material Science Excluding Clinical/biological Contexts **

3-Amino-2-(methoxycarbonyl)benzoic acid as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of the amino, methoxycarbonyl, and benzoic acid functionalities on the aromatic ring of this compound allows it to serve as a key starting material for the synthesis of a variety of complex organic molecules.

While the direct synthesis of quinolones and benzoxazinones from this compound is not extensively documented in readily available literature, the synthesis of related heterocyclic structures from analogous aminobenzoic acid derivatives is well-established. For instance, various substituted aminobenzoic acids are crucial intermediates in the preparation of quinolone antibiotics and benzoxazinone (B8607429) compounds. organic-chemistry.orgmdpi.comnih.gov The general synthetic strategies often involve the cyclization of appropriately substituted aminobenzoic acids or their derivatives.

The synthesis of 1H-benzo[d] mdpi.comnih.govoxazine-2,4-diones, a class of benzoxazinones, has been reported from 2-aminobenzoic acids using various carbonyl sources. nih.gov This suggests that this compound could potentially be a substrate for similar cyclization reactions to form corresponding benzoxazinone derivatives. Mechanochemical methods have also been employed for the efficient synthesis of substituted 4H-3,1-benzoxazin-4-ones from N-substituted anthranilic acid derivatives, highlighting a green chemistry approach to these heterocyclic systems. organic-chemistry.org

The following table summarizes common methods for the synthesis of these heterocyclic scaffolds, which could potentially be adapted for use with this compound.

| Heterocyclic Scaffold | General Synthetic Approach | Starting Material Analogue |

| Quinolones | Conrad-Limpach-Knorr reaction | Substituted anilines and β-ketoesters |

| Gould-Jacobs reaction | Substituted anilines and ethoxymethylenemalonates | |

| Benzoxazinones | Cyclodehydration of N-acyl anthranilic acids | N-substituted anthranilic acids |

| Carbonylative coupling of 2-iodoanilines | 2-Iodoanilines and aryl iodides |

The utility of aminobenzoic acid derivatives as intermediates extends to the total synthesis of complex natural products and other synthetic targets. While specific examples detailing the use of this compound in this context are not prominently reported, the principles of retrosynthetic analysis suggest its potential as a valuable synthon. The functional groups present in the molecule allow for a wide range of chemical transformations, making it an attractive starting point for the construction of more elaborate molecular frameworks. The synthesis of various biologically active molecules often relies on multicomponent reactions where aminobenzoic acid derivatives can play a crucial role. nih.gov

Role in Ligand Design for Catalysis and Coordination Chemistry

The presence of both a nitrogen donor (amino group) and an oxygen donor (carboxylate group) makes this compound an interesting candidate for the design of ligands for metal coordination and catalysis.

The development of chiral ligands is paramount in asymmetric catalysis for the synthesis of enantiomerically pure compounds. While there is no direct evidence in the searched literature for the use of this compound in the development of chiral ligands, its structural motif is present in more complex chiral ligands. The amino and carboxylic acid functionalities provide convenient handles for modification and incorporation into larger chiral scaffolds. For example, amino acids are frequently used as starting materials for the synthesis of chiral ligands for a variety of asymmetric transformations.

The ability of aminobenzoic acids to coordinate with metal ions is well-documented. The amino and carboxylate groups can act as a bidentate chelating ligand, forming stable complexes with a variety of metal centers. This coordination behavior can be exploited to construct discrete metal complexes or extended coordination polymers with interesting structural and functional properties.

The formation of supramolecular assemblies driven by non-covalent interactions is a rapidly growing area of research. The functional groups in this compound, particularly the amino and carboxylic acid groups, are capable of forming strong hydrogen bonds, which can direct the self-assembly of molecules into well-ordered supramolecular structures.

Applications in Polymer Chemistry and Advanced Materials Development

Aminobenzoic acids are important monomers for the synthesis of aromatic polyamides (aramids) and other high-performance polymers. The incorporation of the methoxycarbonyl group in this compound could be used to tune the properties of the resulting polymers, such as their solubility, thermal stability, and mechanical strength.

While there are no specific reports on the use of this compound in polymer synthesis, the polymerization of related aminobenzoic acids is a well-established field. For instance, poly(3-aminobenzoic acid) has been synthesized and its properties investigated. Copolymers of aminobenzoic acids with other monomers, such as aniline (B41778), have also been prepared to create materials with enhanced properties.

The development of advanced materials from aminobenzoic acid derivatives is an active area of research. For example, these compounds can be used as building blocks for the synthesis of porous organic frameworks (POFs) and metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis.

Monomer for Specialty Polymers and Copolymers

Research into the use of this compound as a monomer for creating specialty polymers, such as aromatic polyamides (aramids) or other copolymers, is not present in the current body of scientific literature. Theoretically, its structure is conducive to polycondensation. The amine (-NH₂) and carboxylic acid (-COOH) groups could react intermolecularly to form amide bonds, leading to a polyamide chain. The methoxycarbonyl (-COOCH₃) group could either be carried as a pendant group influencing the polymer's properties (like solubility and thermal behavior) or potentially be involved in subsequent post-polymerization modifications. However, no studies have been published that demonstrate this polymerization or characterize the resulting materials.

Table 1: Theoretical Polymerization Potential of this compound

| Functional Group for Polymerization | Resulting Linkage | Potential Polymer Class | Pendant Group |

|---|

**theoretical and Computational Investigations of 3 Amino 2 Methoxycarbonyl Benzoic Acid**

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational to modern computational chemistry. These methods solve the electronic Schrödinger equation to determine the electronic structure and energy of a molecule. DFT methods, such as those employing the B3LYP hybrid functional, are widely used for their balance of accuracy and computational cost. rsc.org Ab initio methods, like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) methods, offer higher accuracy but are more computationally demanding. oulu.fi

For a molecule like 3-Amino-2-(methoxycarbonyl)benzoic acid, these calculations can elucidate fundamental properties such as optimized molecular geometry, electronic energies, and the distribution of electrons within the molecule.

The electronic structure of a molecule is described by the arrangement of its electrons in molecular orbitals (MOs). Molecular orbital analysis provides a detailed picture of bonding and anti-bonding interactions and is crucial for understanding a molecule's stability and reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. researchgate.net

Table 1: Illustrative Molecular Orbital Properties of an Aminobenzoic Acid Analog

| Parameter | Calculated Value (eV) | Computational Method |

|---|---|---|

| HOMO Energy | -6.02 | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.25 | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 4.77 | DFT/B3LYP/6-311++G(d,p) |

This table presents hypothetical data for an aminobenzoic acid analog to illustrate the outputs of quantum chemical calculations.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.org This theory is a powerful tool for understanding and predicting the regioselectivity and stereoselectivity of chemical reactions.

In the context of this compound, FMO theory can be used to predict its behavior in various reactions. For example, in an electrophilic aromatic substitution reaction, the incoming electrophile would be expected to attack the positions on the benzene (B151609) ring where the HOMO has the largest electron density. The electron-donating amino group would direct the electrophile to the ortho and para positions relative to it. However, the presence of the electron-withdrawing methoxycarbonyl and carboxylic acid groups would deactivate the ring towards electrophilic attack and influence the final regiochemical outcome.

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable single bonds, such as the C-C bond connecting the carboxylic acid group and the C-O bond of the methoxycarbonyl group in this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them.

Computational methods can be used to map the potential energy surface (PES) of a molecule by systematically changing its torsional angles and calculating the energy at each point. This allows for the identification of energy minima (stable conformers) and transition states (energy barriers). For example, studies on methyl anthranilate (methyl 2-aminobenzoate) have identified two primary rotamers based on the orientation of the amine group relative to the ester group. rsc.org

Solvation Effects and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for solvation effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium. uit.no

For this compound, both the amino and carboxylic acid groups are capable of forming hydrogen bonds, which would be a dominant intermolecular interaction in protic solvents. rsc.org Additionally, the aromatic benzene ring can participate in π-π stacking interactions, which are important for molecular self-assembly and crystal packing. acs.org Studies on p-aminobenzoic acid have shown that the dominant type of intermolecular interaction is highly dependent on the solvent, with hydrogen bonds being more prevalent in organic solvents and π-π stacking being favored in water. acs.orgchemrxiv.org

Reaction Mechanism Elucidation Through Computational Modeling

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This provides insights into the feasibility of a proposed mechanism and can help to identify the rate-determining step.

For instance, the synthesis of aminobenzoic acid derivatives can be modeled to understand the step-by-step process of the reaction. nih.gov This could involve modeling the nucleophilic attack of an amine, the role of catalysts, and the formation of intermediates. While a specific reaction mechanism for this compound is not detailed in the provided search results, the general computational approaches are well-established.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies, Electronic Spectra)

Computational methods can predict various spectroscopic properties of molecules with a good degree of accuracy. These predictions are extremely useful for interpreting experimental spectra and for identifying unknown compounds.

NMR Chemical Shifts : Theoretical calculations can predict the 1H and 13C NMR chemical shifts of a molecule. researchgate.net These predictions are based on calculating the magnetic shielding of each nucleus. While generally accurate, computational methods can sometimes struggle with predicting chemical shifts for protons in close proximity to certain functional groups due to complex electronic and steric effects. nih.govbohrium.com

Vibrational Frequencies : The vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra, can be calculated from the second derivatives of the energy with respect to the atomic coordinates. rsc.org Theoretical vibrational spectra are often scaled to better match experimental data.

Electronic Spectra : Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths of a molecule, which correspond to its UV-Vis absorption spectrum. These calculations can help to assign the electronic transitions observed in experimental spectra.

Table 2: Illustrative Predicted Spectroscopic Data for an Aminobenzoic Acid Analog

| Spectroscopic Property | Predicted Value | Computational Method |

|---|---|---|

| 1H NMR Chemical Shift (Aromatic Proton) | 7.2 ppm | DFT/B3LYP/6-31G(d) |

| 13C NMR Chemical Shift (Carbonyl Carbon) | 168.5 ppm | DFT/B3LYP/6-31G(d) |

| C=O Vibrational Frequency | 1720 cm-1 | DFT/B3LYP/6-311++G(d,p) |

| Electronic Transition (λmax) | 290 nm | TD-DFT/B3LYP/6-311++G(d,p) |

This table presents hypothetical data for an aminobenzoic acid analog to demonstrate the prediction of various spectroscopic properties.

**advanced Spectroscopic and Structural Elucidation Techniques Applied to 3 Amino 2 Methoxycarbonyl Benzoic Acid and Its Derivatives**

High-Resolution NMR Spectroscopy for Mechanistic Insights and Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. High-resolution NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and type of protons and carbons, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure of 3-Amino-2-(methoxycarbonyl)benzoic acid.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.eduscribd.com For this compound, a COSY spectrum would be expected to show correlations between the adjacent protons on the aromatic ring, allowing for their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). scribd.com It is invaluable for assigning the ¹³C signals of the protonated aromatic carbons by correlating them to their already-assigned proton signals. The methyl protons of the ester group would show a clear cross-peak to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). scribd.comyoutube.com HMBC is crucial for piecing together the entire carbon skeleton and positioning the substituents. For instance, the methyl protons of the methoxycarbonyl group would show a correlation to the ester carbonyl carbon. The aromatic protons would show correlations to neighboring carbons as well as to the quaternary carbons, including the carbons bearing the carboxyl, amino, and methoxycarbonyl groups, thereby confirming the substitution pattern.

Based on the structure of this compound, the following correlations would be anticipated in its 2D NMR spectra.

| Technique | Expected Key Correlations for this compound |

|---|---|

| COSY (¹H-¹H) | Correlations between H-4, H-5, and H-6, establishing their connectivity on the aromatic ring. |